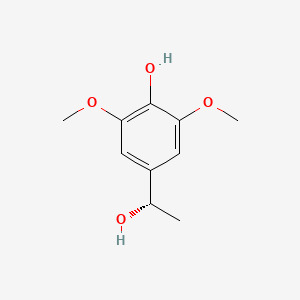
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride is a chemical compound with the molecular formula C11H14ClNS. It is a hydrochloride salt form of 1-(1-Benzothiophen-2-yl)propan-2-amine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a propan-2-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride typically involves the following steps:
Formation of Benzothiophene: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene is then alkylated with 2-bromo-1-phenylpropane under basic conditions to form 1-(1-Benzothiophen-2-yl)propan-2-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Dihydrobenzothiophene: Formed from reduction.
Substituted Amines: Formed from nucleophilic substitution.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride can be compared with other similar compounds, such as:
1-(1-Benzothiophen-2-yl)ethanamine: Differing by the length of the alkyl chain.
1-(1-Benzothiophen-2-yl)butan-2-amine: Differing by the position of the amine group.
1-(1-Benzothiophen-2-yl)propan-2-ol: Differing by the functional group attached to the propyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H |
InChI Key |
FUJMDSKMRLKXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2S1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




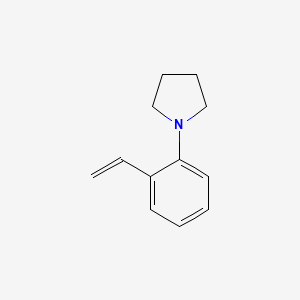
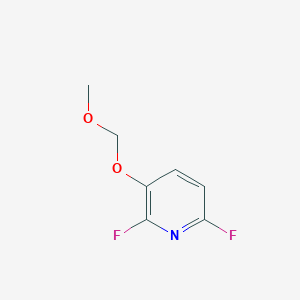
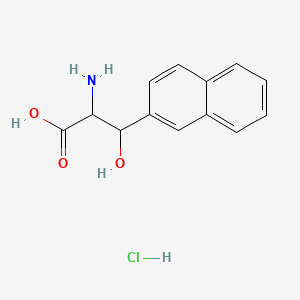
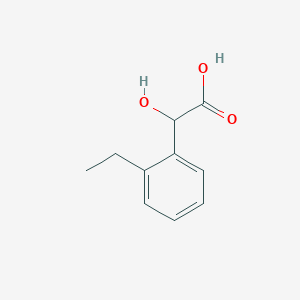
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
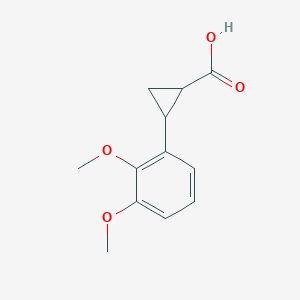



![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
